Cas no 2229282-38-4 (1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile)

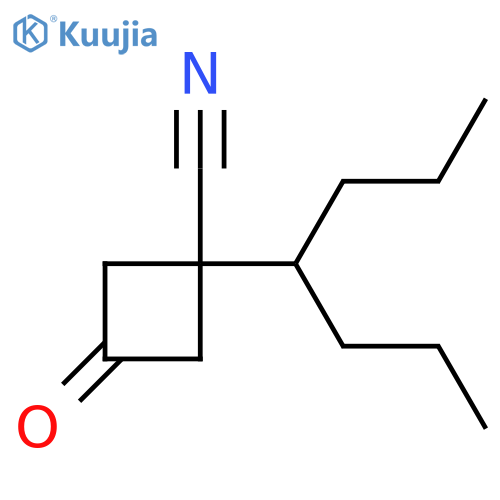

2229282-38-4 structure

商品名:1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile

- EN300-1775278

- 2229282-38-4

-

- インチ: 1S/C12H19NO/c1-3-5-10(6-4-2)12(9-13)7-11(14)8-12/h10H,3-8H2,1-2H3

- InChIKey: LXUWKHNZYKDNEX-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C#N)(C1)C(CCC)CCC

計算された属性

- せいみつぶんしりょう: 193.146664230g/mol

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 40.9Ų

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1775278-1g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 1g |

$1057.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-0.5g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-0.1g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-10.0g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1775278-2.5g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 2.5g |

$2071.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-0.05g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-0.25g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1775278-1.0g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1775278-5.0g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1775278-5g |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile |

2229282-38-4 | 5g |

$3065.0 | 2023-09-20 |

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

2229282-38-4 (1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量